Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as bis-2- (5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (bptes), have been reported to inhibit kidney-type glutaminase (gls) . GLS is an enzyme that plays a crucial role in various biological processes, including the glutamine metabolism pathway .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other thiadiazole derivatives . These compounds often act as allosteric inhibitors, binding to a site on the target protein that is distinct from the active site, leading to a change in the protein’s conformation and a decrease in its activity .
Biochemical Pathways
They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of benzyl chloride with 4-phenyl-1,2,3-thiadiazol-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl rings, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines, thiols
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur-containing derivatives
Substitution: Substituted benzyl or phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its potential to inhibit cancer cell proliferation.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent. Its anticancer properties, in particular, have garnered significant interest for the development of new cancer treatments.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical products. Its stability and reactivity are advantageous for industrial applications.
Comparison with Similar Compounds
- 1,2,4-Thiadiazole
- 1,3,4-Thiadiazole
- Thiazoles
Properties
IUPAC Name |
5-benzylsulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c1-3-7-12(8-4-1)11-18-15-14(16-17-19-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYUURNQVGXEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.